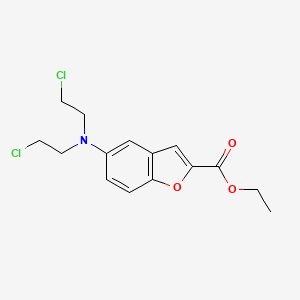

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate

Description

Historical Evolution of Nitrogen Mustard Derivatives as Therapeutic Agents

The therapeutic application of nitrogen mustard compounds originated from the serendipitous observation of leukocyte suppression in World War I soldiers exposed to sulfur mustard gas. Systematic development began in the 1940s when Gilman and Philips demonstrated that bis(2-chloroethyl) sulfide derivatives could induce tumor regression in murine lymphoma models. This led to the clinical introduction of chlormethine (mechlorethamine) as the first alkylating chemotherapeutic agent, though its utility was limited by severe hematopoietic and gastrointestinal toxicity.

Structural refinements produced second-generation nitrogen mustards with improved safety profiles:

- Chlorambucil (1950s): Aromatic substitution reduced electrophilicity, enabling oral administration for chronic lymphocytic leukemia.

- Cyclophosphamide (1950s): Prodrug activation via hepatic cytochrome P450 minimized off-target alkylation, broadening its spectrum to solid tumors.

Table 1: Evolution of Nitrogen Mustard Therapeutics

| Generation | Example Agent | Structural Modification | Clinical Impact |

|---|---|---|---|

| 1st | Chlormethine | Unmodified bis-chloroethyl | Limited to topical lymphoma therapy |

| 2nd | Chlorambucil | Aromatic carrier | Oral bioavailability for CLL |

| 3rd | Cyclophosphamide | Oxazaphosphorine prodrug | Reduced toxicity, expanded indications |

Contemporary research focuses on conjugating nitrogen mustards with tumor-targeting moieties, leveraging receptor-mediated uptake to enhance selectivity.

Significance of Benzofuran Scaffolds in Drug Discovery

Benzofuran’s planar, electron-rich structure facilitates π-π stacking interactions with biological targets while its oxygen heteroatom enhances solubility—a critical balance for CNS-permeable agents. Natural benzofurans like psoralen (photochemotherapy) and synthetic derivatives such as amiodarone (antiarrhythmic) demonstrate the scaffold’s therapeutic versatility.

Key pharmacological advantages include:

- Enhanced metabolic stability : The fused furan ring resists oxidative degradation compared to simpler aromatic systems.

- Target engagement : Benzofuran derivatives inhibit kinases (e.g., PI3K), DNA topoisomerases, and tubulin polymerization through distinct binding modes.

- Structural tunability : Substituents at C-2 and C-5 positions allow precise modulation of electronic and steric properties.

Table 2: Clinically Relevant Benzofuran Derivatives

| Compound | Modification Site | Therapeutic Class |

|---|---|---|

| Psoralen | C-5, C-8 | Photochemotherapy (psoriasis) |

| Amiodarone | C-2 | Antiarrhythmic |

| Furocoumarins | C-5, C-8 | Antimicrobial |

Emergence of Hybrid Nitrogen Mustard-Benzofuran Molecules

The integration of nitrogen mustard groups into benzofuran systems addresses two limitations of classical alkylators:

- Passive diffusion : Benzofuran’s lipophilicity promotes cellular uptake, potentially overcoming resistance mediated by reduced membrane permeability.

- Nonselective alkylation : Structural hybridization enables dual targeting—alkylation combined with enzymatic inhibition or receptor antagonism.

Notable precedents include:

- Steroidal nitrogen mustards : POPAM (3-(4-(bis(2-chloroethyl)amino)phenoxy)propanoic acid) conjugates with IC50 values ≤90 μM in leukemia models, demonstrating 5-fold lower acute toxicity than melphalan.

- Triazine hybrids : ZSTK474 derivatives with 2-chloroethylamine groups showed sub-micromolar potency against prostate (LNCaP) and breast (T47D) cancer lines.

The subject compound extends this strategy by positioning the bis(2-chloroethyl)amine group at the benzofuran C-5 position—a site predicted to orient the alkylating moiety for optimal DNA intercalation. Ethyl esterification at C-2 further modulates logP for enhanced blood-brain barrier penetration relative to carboxylate analogs.

Properties

IUPAC Name |

ethyl 5-[bis(2-chloroethyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO3/c1-2-20-15(19)14-10-11-9-12(3-4-13(11)21-14)18(7-5-16)8-6-17/h3-4,9-10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNIZRQUQWIASC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate typically involves the reaction of 5-amino-2-benzofurancarboxylic acid with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl alcohol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to a bis(2-chloroethyl)amine group.

Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate has diverse applications in scientific research:

Medicinal Chemistry

- Anticancer Properties : The compound exhibits potential as an alkylating agent, similar to established chemotherapy drugs. Its mechanism involves forming covalent bonds with nucleophilic sites in DNA, leading to inhibition of cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for further investigation in antimicrobial therapies.

Biological Studies

- Mechanism of Action : The bis(2-chloroethyl)amino group is crucial for its interaction with cellular components, leading to the disruption of cellular functions. This interaction is similar to that of other alkylating agents used in cancer treatment.

Materials Science

- Development of Organic Materials : Due to its unique electronic properties, it can be explored for use in organic electronic materials, including organic light-emitting diodes (OLEDs).

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study B | Mechanistic Insights | Revealed that the compound inhibits key metabolic pathways involved in tumor growth through DNA alkylation. |

| Study C | Antimicrobial Efficacy | Showed promising results against common bacterial strains, suggesting potential for development as an antimicrobial agent. |

Mechanism of Action

The mechanism of action of Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular functions. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Alkylation Potential: The bis(2-chloroethyl)amino group suggests DNA alkylation similar to nitrogen mustards, but the benzofuran core may alter target specificity .

- Toxicity Profile : Compounds with bis(2-chloroethyl) groups are classified as highly toxic, but structural modifications (e.g., benzofuran core) might mitigate this compared to mechlorethamine .

Biological Activity

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is characterized by its benzofuran core, which is known for various biological activities. The synthesis typically involves the reaction of benzofuran derivatives with bis(2-chloroethyl)amine, leading to the formation of this compound. Its structure allows it to interact with biological macromolecules, influencing cellular functions.

The primary mechanism of action for Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is believed to involve alkylation , where the bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of essential cellular processes, similar to other known alkylating agents used in chemotherapy.

Anticancer Activity

Research indicates that compounds within the benzofuran class, including Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate, exhibit significant anticancer properties . For instance, studies have shown that derivatives of benzofuran can inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 10 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 15 | Cell cycle arrest |

| Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate | A549 (Lung) | 12 | Alkylation |

Antimicrobial Activity

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate also exhibits antimicrobial properties . Studies have reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| E. coli | 20 |

| S. aureus | 15 |

| Bacillus subtilis | 25 |

Case Studies

- Antitumor Efficacy : A study evaluated the antiproliferative effects of Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of this compound against clinical isolates of bacteria. The study found that it exhibited comparable efficacy to standard antibiotics, indicating its potential utility in treating bacterial infections .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the benzofuran ring could enhance biological activity. For example, introducing electron-withdrawing groups increased anticancer potency significantly .

Q & A

Q. Methodological Guidance

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the benzofuran core, ester group, and bis(2-chloroethyl)amino substitution pattern. Coupling constants in ¹H NMR help verify stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of substituents. For example, planar benzofuran systems with carboxylate alignment deviations <5° have been reported in analogs .

How should researchers address discrepancies in melting points or spectral data observed across synthesis batches?

Q. Data Contradiction Analysis

- Source Identification : Trace impurities (e.g., unreacted starting materials or by-products like ethyl 5-aminobenzofuran-2-carboxylate) can alter melting points. Use TLC or HPLC to detect contaminants .

- Crystallization Conditions : Polymorphism due to solvent choice (e.g., benzene vs. ethyl acetate) may affect melting points. Standardize recrystallization protocols .

- Spectral Validation : Compare IR and NMR data with computational predictions (e.g., DFT simulations) to confirm structural consistency .

What safety protocols are critical when handling this compound, given its structural and toxicological analogs?

Q. Safety and Compliance

- Toxicity Mitigation : The bis(2-chloroethyl)amino group is highly toxic (LD₅₀ < 50 mg/kg in rodents). Use fume hoods, double gloves, and closed-system transfers .

- Waste Disposal : Neutralize alkylating residues with sodium thiosulfate before disposal. Follow EPA guidelines for hazardous chemical waste .

- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent degradation. Regularly validate stability via LC-MS .

What strategies can optimize the compound’s bioavailability and pharmacokinetic profile for preclinical studies?

Q. Advanced Pharmacological Research

- Prodrug Design : Modify the ethyl ester to a more hydrolytically stable group (e.g., pivaloyloxymethyl) to enhance oral absorption .

- Lipid Nanoparticle Encapsulation : Improve solubility and reduce systemic toxicity by encapsulating the compound in PEGylated liposomes .

- Metabolic Stability Assays : Incubate with liver microsomes to identify major metabolites. Use CYP450 inhibitors to prolong half-life .

How can structure-activity relationship (SAR) studies guide the development of analogs with reduced toxicity?

Q. SAR Methodologies

- Alkylating Group Substitution : Replace one chloroethyl group with a less reactive moiety (e.g., hydroxyethyl) to decrease off-target DNA damage .

- Benzofuran Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 7-position to modulate reactivity and selectivity .

- In Silico Screening : Use QSAR models to predict LD₅₀ and prioritize analogs with lower cytotoxicity .

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Q. Advanced Analytical Chemistry

- Matrix Interference : Plasma proteins may bind the compound. Use protein precipitation with acetonitrile followed by SPE cleanup .

- Detection Sensitivity : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for nanogram-level quantification. Use deuterated internal standards (e.g., D₈-ethyl ester) to correct for ion suppression .

- Degradation Products : Monitor for hydrolysis products (e.g., free carboxylic acid) during sample preparation by adjusting pH to 4–6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.